molecular formula C13H14N2O2 B15147542 Ethyl 1-benzyl-1H-imidazole-4-carboxylate

Ethyl 1-benzyl-1H-imidazole-4-carboxylate

Cat. No.: B15147542
M. Wt: 230.26 g/mol
InChI Key: ALQFJPBWIILTCH-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives in Organic Synthesis and Advanced Materials Science

In organic synthesis, imidazole derivatives serve as crucial building blocks and intermediates. lifechemicals.com The synthesis of substituted imidazoles is a well-established area of organic chemistry, with numerous methods developed to achieve specific structural characteristics. nbinno.com These compounds are utilized in the creation of complex molecules, including pharmaceuticals and agrochemicals. ijpsjournal.comeurekaselect.com The imidazole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold found in many bioactive compounds and approved drugs. ijpsjournal.com Its derivatives have been investigated for a wide range of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ijpsjournal.commdpi.com

Beyond the realm of medicine, imidazole derivatives have found applications in advanced materials science. They are employed in the development of novel polymers and coatings that offer enhanced durability and resistance to environmental factors. researchgate.net Furthermore, imidazole-based compounds are utilized as corrosion inhibitors, catalysts, and components of ionic liquids, highlighting their industrial importance. lifechemicals.comnbinno.com Carboxyl-functionalized imidazoles have even been used for engineering the surface of metal nanoparticles. lifechemicals.com

Overview of Ethyl 1-benzyl-1H-imidazole-4-carboxylate within the Context of Imidazole Ester Chemistry

This compound belongs to the class of imidazole esters, which are characterized by an ester functional group attached to the imidazole ring. These compounds are of interest in chemical research due to their potential as intermediates in the synthesis of more complex molecules. The presence of the ester group provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.

While specific research focused solely on this compound is not extensively detailed in the provided search results, the synthesis and properties of similar imidazole-4-carboxylate derivatives have been described. For instance, a one-pot synthesis of various imidazole-4-carboxylates has been achieved through a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method allows for the modulation of substituents at different positions of the imidazole ring. nih.gov

The general class of imidazole-4-carboxylates, including ethyl imidazole-4-carboxylate, has been noted for its potential applications. For example, ethyl imidazole-4-carboxylate is described as a ring-substituted-1H-imidazole-4-carboxylic acid derivative that has been investigated as a new class of anti-tuberculosis agent. chemicalbook.comfishersci.fi

Chemical Data Table

PropertyValue
Chemical Name This compound
Molecular Formula C13H14N2O2 (inferred from related structures)
Molecular Weight 230.26 g/mol (inferred from related structures)
General Class Imidazole Ester

Synthesis of a Related Compound: Ethyl imidazole-4-carboxylate

A multi-step synthesis for the related compound, Ethyl imidazole-4-carboxylate, has been detailed as follows:

StepReactantsReagents/ConditionsProduct
1Glycine (B1666218)Acetic anhydrideAcetyl glycine
2Acetyl glycineEthanol, 001x7 strong acidic styrene (B11656) cation exchange resin, refluxAcetyl glycine ethyl ester
3Acetyl glycine ethyl esterNaH, Toluene (B28343), Methyl formate (B1220265); then Potassium thiocyanate (B1210189), Concentrated hydrochloric acid2-mercapto-4-imidazole formate ethyl ester
42-mercapto-4-imidazole formate ethyl ester50% Hydrogen peroxide; then Saturated sodium carbonate solutionEthyl imidazole-4-carboxylate

This synthesis illustrates a potential pathway to the core imidazole-4-carboxylate structure. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-9-15(10-14-12)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQFJPBWIILTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of Ethyl 1 Benzyl 1h Imidazole 4 Carboxylate and Its Derivatives

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle that exhibits a rich and varied reactivity profile, being susceptible to attack by both electrophiles and nucleophiles under appropriate conditions.

The imidazole ring is generally considered an electron-rich aromatic system, making it prone to electrophilic substitution. The position of substitution is influenced by the nature of the substituents already present on the ring. In the case of Ethyl 1-benzyl-1H-imidazole-4-carboxylate, the C5 position is the most likely site for electrophilic attack, due to the directing effects of the nitrogen atoms. However, the presence of the ester group at C4 can influence the regioselectivity of these reactions.

While less common, nucleophilic substitution on the imidazole ring can also occur, particularly when the ring is substituted with strong electron-withdrawing groups or when a good leaving group is present. For instance, halogenated imidazole derivatives can undergo nucleophilic displacement reactions.

The imidazole ring can undergo oxidation under various conditions. The specific products of oxidation depend on the oxidant used and the substitution pattern of the imidazole. For N-substituted imidazoles, oxidation can lead to the formation of various products, including imidazolones or ring-opened derivatives. For instance, the atmospheric oxidation of imidazole initiated by hydroxyl radicals has been studied, revealing that OH addition to the carbon atoms of the ring is a major pathway. rsc.orgresearchgate.net While specific studies on the oxidation of this compound are limited, it is anticipated that the imidazole ring would be susceptible to oxidative cleavage under strong oxidizing conditions. The nature of the N-benzyl group can also influence the outcome of oxidation reactions.

Functional Group Transformations Involving the Ester and Benzyl (B1604629) Moieties

The ester and benzyl groups of this compound offer additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

The ethyl ester group at the C4 position is readily susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol. youtube.comyoutube.comchemguide.co.uk

Base-Promoted Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid to give a carboxylate salt. youtube.com

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H⁺ (catalyst)1-benzyl-1H-imidazole-4-carboxylic acid + Ethanol
Base-Promoted HydrolysisNaOH or KOH, H₂OSodium or Potassium 1-benzyl-1H-imidazole-4-carboxylate + Ethanol

Transesterification: The ethyl ester can also be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of a different alcohol. masterorganicchemistry.comorganic-chemistry.org For example, reaction with methanol (B129727) in the presence of a suitable catalyst would yield mthis compound.

The N-benzyl group can also participate in various chemical transformations. The benzylic protons are susceptible to radical abstraction, which can be a starting point for further functionalization.

Oxidation of the Benzylic Position: Strong oxidizing agents can oxidize the benzylic methylene (B1212753) group. Depending on the reaction conditions, this can lead to the formation of a benzoyl derivative or cleavage of the benzyl group.

Furthermore, if the benzyl group itself is substituted, these substituents can undergo their own characteristic reactions. For example, a nitro group on the benzyl ring could be reduced to an amino group, which could then be further modified. The electronic nature of these substituents can also influence the reactivity of both the benzyl group and the imidazole ring.

Detailed Mechanistic Investigations of Synthesis and Transformations

The synthesis of this compound and its derivatives often involves multi-step sequences with interesting mechanistic features.

One common and efficient method for the synthesis of the 1,5-disubstituted imidazole-4-carboxylate core involves a cycloaddition reaction. A proposed mechanistic pathway for the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters begins with the activation of ethyl isocyanoacetate under basic conditions to generate an anion. This anion then acts as a nucleophile, attacking the C=N double bond of an imidoyl chloride. Subsequent cyclization and elimination of a chloride ion lead to the formation of the imidazole ring. nih.gov

The synthesis of the simpler Ethyl imidazole-4-carboxylate can be achieved through a multi-step process starting from glycine (B1666218). This involves acylation, esterification, condensation with methyl formate (B1220265), cyclization with potassium thiocyanate (B1210189) (KSCN) to form a 2-mercaptoimidazole (B184291) intermediate, and finally, oxidative desulfurization to yield the target ester. guidechem.comgoogle.com

The alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl halides has been shown to selectively form O-alkoxy derivatives rather than N-alkylation products. researchgate.net This highlights the nuanced reactivity of the imidazole system and the importance of substrate control in directing the outcome of reactions.

Detailed mechanistic studies of the transformations of this compound, such as its hydrolysis, can be elucidated through kinetic studies and isotopic labeling experiments. For instance, the hydrolysis of esters has been extensively studied to confirm the nucleophilic acyl substitution mechanism. nih.gov

Unraveling Reaction Pathways for Alkylation and Cyclization Reactions

The synthesis and functionalization of imidazole-4-carboxylates often involve intricate alkylation and cyclization steps. The specific pathways are dictated by the precursors and reaction conditions employed.

Cyclization Pathways:

One prominent pathway for forming the imidazole-4-carboxylate core is through a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.govnih.gov This one-pot, multicomponent procedure involves the reaction of 1,2-diaza-1,3-dienes with primary amines (such as benzylamine) and aldehydes. nih.gov The postulated mechanism proceeds through the formation of an α-aminohydrazone intermediate, which, in the presence of an aldehyde, generates a conjugated azavinyl azomethine ylide. This intermediate then undergoes a 1,5-electrocyclization to form the imidazole ring. This method is highly versatile, allowing for modulation of substituents at the N-3, C-2, and C-5 positions by selecting the appropriate amine, aldehyde, and diaza-diene precursors. nih.gov

Another significant cyclization route, particularly for related benzimidazole (B57391) structures, is reductive cyclization. This process typically involves the reduction of an o-nitroaniline precursor in the presence of an aldehyde. organic-chemistry.org The reduction of the nitro group to an amine is followed by condensation with the aldehyde to form a Schiff base intermediate, which then cyclizes and aromatizes to yield the benzimidazole ring. nih.gov Sodium dithionite (B78146) (Na₂S₂O₄) is an effective reagent for achieving this one-step transformation. organic-chemistry.org Electrochemical methods have also been developed for this tandem process, involving nitro reduction, C(sp³)–H amination, and condensation. rsc.org

The following table summarizes key cyclization strategies for imidazole and benzimidazole synthesis.

Cyclization MethodPrecursorsKey IntermediateConditionsProduct TypeRef
1,5-Electrocyclization 1,2-Diaza-1,3-dienes, Primary Amines, AldehydesAzavinyl Azomethine YlideMicrowave IrradiationImidazole-4-carboxylates nih.govnih.gov
Reductive Cyclization o-Nitroanilines, AldehydesSchiff BaseSodium Dithionite (Na₂S₂O₄)2-Substituted Benzimidazoles organic-chemistry.org
Electrochemical Cyclization o-NitroanilinesNot specifiedUndivided cell, Constant current1,2-Fused Benzimidazoles rsc.org

Alkylation Pathways:

Alkylation of the imidazole ring is a fundamental reaction for introducing functional diversity. For an unsymmetrical imidazole, alkylation can occur at either of the two ring nitrogens. The reaction pathway is highly dependent on the reaction conditions. otago.ac.nz In basic media, the reaction proceeds via the imidazole anion in an Sₑ2cB mechanism. Under neutral conditions, the free base of the imidazole acts as the nucleophile in what is generally considered an Sₑ2' process. otago.ac.nz Conventional methods often involve the use of alkyl halides in the presence of a base. google.com

Analysis of Key Intermediates and Transition States

The mechanisms of both cyclization and alkylation reactions of imidazole derivatives are elucidated through the study of their key intermediates and transition states.

In the 1,5-electrocyclization pathway to form imidazole-4-carboxylates, the crucial intermediate is the azavinyl azomethine ylide . nih.gov This species is generated from the condensation of an α-aminohydrazone with an aldehyde. The subsequent electrocyclization is a pericyclic reaction that proceeds through a cyclic transition state, leading to the formation of the five-membered imidazole ring with high atom economy. researchgate.net

For reductive cyclization reactions leading to benzimidazoles, a key intermediate is the o-phenylenediamine derivative, formed in situ from the reduction of the corresponding o-nitroaniline. nih.gov This diamine then reacts with an aldehyde to form an iminium ion or Schiff base, which undergoes intramolecular attack by the second amino group to close the ring. nih.gov

Transition state analysis has been used to explore imidazole-catalyzed reactions, such as peptide cyclization. These studies show that imidazole can act through a concerted mechanism, deprotonating a nucleophile as it attacks a carbonyl group. nih.gov In the imidazolysis of esters, a tetrahedral addition intermediate (T±) is formed. The decomposition of this intermediate can be the rate-limiting step, influenced by factors such as the leaving group and the presence of other catalytic species. rsc.org

Mechanistic Aspects of Decarboxylative Radical Couplings

The carboxylate group of imidazole-4-carboxylates can be utilized in decarboxylative coupling reactions, a powerful strategy for forming new carbon-carbon bonds. wikipedia.org These reactions typically proceed through a radical mechanism. rsc.orgwpunj.edu

The general mechanism is initiated by the generation of a radical from the carboxylic acid via single-electron transfer (SET). This process is often facilitated by photoredox catalysis or metal catalysts. rsc.orgnih.govresearchgate.netdlut.edu.cn In a photocatalyzed system, an excited photocatalyst oxidizes the carboxylate, leading to the loss of CO₂ and the formation of an alkyl or aryl radical. dlut.edu.cn

A notable application involves the coupling of carboxylic acids with acyl imidazoles, catalyzed by an N-heterocyclic carbene (NHC) and a photocatalyst. nih.govbohrium.comwsu.eduntu.edu.sg The carboxylic acid is directly used as a radical precursor. The acyl imidazole, which can be generated in situ, acts as the acylating agent. nih.govntu.edu.sg The resulting radical couples with the carbene-activated acyl imidazole to form the final product, typically a ketone. bohrium.comwsu.edu

The key steps in a typical photocatalyzed decarboxylative coupling are:

Excitation: A photocatalyst (PC) is excited by visible light to an excited state (*PC).

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the carboxylate anion (R-COO⁻), generating a radical (R•) and CO₂.

Radical Coupling: The generated radical (R•) couples with a suitable partner.

Catalyst Regeneration: The reduced photocatalyst is oxidized back to its ground state to complete the catalytic cycle.

This methodology avoids the need for pre-functionalized radical precursors and harsh reaction conditions, making it a valuable tool in organic synthesis. nih.govntu.edu.sg

Studies on Alkylation Selectivity (e.g., O-Alkylation vs. N-Alkylation)

For imidazole derivatives possessing additional nucleophilic sites, the selectivity of alkylation becomes a critical issue. This is particularly relevant for analogs of this compound that may contain hydroxyl groups.

In the case of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, alkylation with benzyl halides has been shown to proceed with high selectivity. The reaction results in the exclusive formation of O-alkoxy derivatives , with no N-alkylation products being observed. researchgate.net This O-selectivity is a common outcome for the alkylation of 1-hydroxyimidazoles. researchgate.net

For the N-alkylation of the imidazole ring itself, regioselectivity is a major consideration when the ring is unsymmetrical, as in a 4-substituted imidazole. The alkylation can potentially yield two different regioisomers (e.g., 1,4- and 1,5-disubstituted products). The outcome is governed by a combination of steric and electronic factors, as well as the reaction medium. otago.ac.nz

The key factors influencing N-alkylation regioselectivity are summarized below.

FactorInfluence on RegioselectivityMechanismRef
Steric Effects Alkylation is favored at the less sterically hindered nitrogen atom. This preference increases with the size of both the ring substituent and the incoming alkylating agent.Both neutral and basic conditions otago.ac.nz
Electronic Effects Electron-withdrawing groups (like an ester) at the C4 position deactivate the adjacent N3 nitrogen, favoring alkylation at the more remote N1 nitrogen.Primarily in basic media (anionic intermediate) otago.ac.nz
Tautomerism For electron-withdrawing substituents, the 4-substituted tautomer is often dominant. In neutral conditions, this can control the product ratio, leading to higher proportions of the 1,5-disubstituted product.Neutral conditions otago.ac.nz

This complex interplay means that achieving selective N-alkylation of unsymmetrical imidazoles can be challenging and often leads to mixtures of regioisomers. otago.ac.nzreddit.com Careful control of substituents, reagents, and reaction conditions is therefore essential to direct the reaction toward the desired product.

Derivatization and Structural Diversity of the 1 Benzyl 1h Imidazole 4 Carboxylate Scaffold

Functionalization Strategies at Imidazole (B134444) Ring Positions (C-2, C-5)

The imidazole ring of ethyl 1-benzyl-1H-imidazole-4-carboxylate is amenable to functionalization at the C-2 and C-5 positions, which are the most reactive carbon centers for electrophilic and metallation-based substitutions. The inherent reactivity of the imidazole C-2 proton makes it susceptible to deprotonation by strong bases, creating a nucleophilic center for subsequent reactions.

Direct C-H activation and functionalization, particularly through palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for modifying the imidazole core. These methods allow for the regioselective introduction of aryl groups at both the C-2 and C-5 positions. The selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, specific palladium catalyst systems have been developed to favor arylation at either the C-5 or the C-2 position of N-substituted imidazoles.

Another strategy involves halogenation of the imidazole ring, typically at the C-5 position, to introduce a handle for further cross-coupling reactions, such as Suzuki or Stille couplings. This two-step sequence of halogenation followed by cross-coupling provides a versatile route to a wide range of C-5 substituted derivatives.

The table below summarizes common functionalization strategies for the imidazole ring.

PositionReaction TypeReagents/ConditionsResulting Functional Group
C-2 Deprotonation-Substitutionn-BuLi, then Electrophile (e.g., R-X)Alkyl, Silyl, etc.
C-2 Direct C-H ArylationPd Catalyst, Aryl Halide, BaseAryl
C-5 Direct C-H ArylationPd Catalyst, Aryl Halide, BaseAryl
C-5 HalogenationN-Bromosuccinimide (NBS) or I₂Bromo or Iodo
C-5 Iodination/AminocarbonylationI₂, Mo(CO)₆, AmineCarboxamide

Modifications of the Benzyl (B1604629) Substituent for Structure-Activity Relationship Studies

The N-1 benzyl group is a key site for modification to explore structure-activity relationships (SAR). By synthesizing analogues with various substituents on the phenyl ring of the benzyl group, chemists can probe the effects of electronics, sterics, and lipophilicity on the molecule's properties. These studies are typically performed by reacting a pre-formed imidazole-4-carboxylate with a series of substituted benzyl halides.

The synthesis of these derivatives generally involves the N-alkylation of ethyl imidazole-4-carboxylate with a diverse library of benzyl bromides or chlorides. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This method allows for the systematic introduction of electron-donating groups (e.g., methoxy, methyl), electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl), and halogens at the ortho, meta, and para positions of the benzyl ring. researchgate.net

For example, SAR studies on related heterocyclic scaffolds have shown that introducing small substituents like fluoro or cyano groups, particularly at the ortho position of the benzyl ring, can significantly influence the molecule's biological profile. The data gathered from these systematic modifications are invaluable for optimizing molecular properties.

The following table illustrates representative modifications of the benzyl group.

Substituent PositionExample SubstituentSynthetic Precursor
orthoFluoro (-F)2-Fluorobenzyl bromide
metaCyano (-CN)3-Cyanobenzyl bromide
paraMethoxy (-OCH₃)4-Methoxybenzyl bromide
paraTrifluoromethyl (-CF₃)4-(Trifluoromethyl)benzyl bromide
paraPhenoxy (-OPh)4-Phenoxybenzyl chloride

Transformations of the Ethyl Ester Group into Other Carboxylate Derivatives or Amides

The ethyl ester at the C-4 position is a versatile functional group that can be readily transformed into other derivatives, most commonly carboxylic acids and amides. These transformations significantly expand the structural diversity of the scaffold.

Hydrolysis to Carboxylic Acid: Alkaline hydrolysis, or saponification, of the ethyl ester is a straightforward method to obtain the corresponding carboxylic acid. This reaction is typically achieved by treating the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. mdpi.com The resulting 1-benzyl-1H-imidazole-4-carboxylic acid serves as a key intermediate for further derivatization, such as the formation of more complex esters or amides via coupling reactions.

Amidation to Carboxamides: The conversion of the ethyl ester to a carboxamide is another crucial transformation. While direct aminolysis of the ester is possible, it often requires harsh conditions. A more common and efficient approach involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then coupled with a primary or secondary amine using a standard peptide coupling reagent (e.g., HATU, DCC). Alternatively, some methods allow for the direct conversion of esters to amides. A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized, demonstrating the feasibility of this transformation on the imidazole scaffold. nih.gov This reaction introduces a new point of diversity, allowing for the incorporation of a wide range of amine-containing fragments. derpharmachemica.com

The table below outlines the primary transformations of the C-4 ethyl ester group.

TransformationReagents/ConditionsProduct Functional Group
Hydrolysis 1. NaOH or KOH (aq) 2. HCl (aq)Carboxylic Acid (-COOH)
Amidation 1. Hydrolysis to acid 2. Amine (R-NH₂), Coupling AgentCarboxamide (-CONH-R)

Synthesis of Related Fused and Bridged Imidazole Systems (e.g., Benzimidazoles)

The 1-benzyl-1H-imidazole-4-carboxylate scaffold can serve as a starting point for the construction of more complex fused heterocyclic systems, such as benzimidazoles. The synthesis of a benzimidazole (B57391) ring typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent. nih.govdergipark.org.tr

To utilize the subject compound for this purpose, a synthetic route would first require the elaboration of the C-4 and C-5 positions of the imidazole ring to generate precursors analogous to ortho-phenylenediamine. For example, the introduction of a nitro group at C-5, followed by conversion of the C-4 carboxylate to an amine or a related functional group, and subsequent reduction of the nitro group would yield a 4,5-diaminoimidazole derivative. This intermediate could then be cyclized with an appropriate one-carbon synthon (e.g., an aldehyde or orthoester) to form a fused purine-like system.

A more direct conceptual approach involves using the inherent reactivity of the imidazole core to build fused systems. For example, base-mediated cyclization reactions of appropriately substituted benzimidazoles have been used to synthesize fused 1,4-benzoxazepines. nih.govacs.org This demonstrates that the imidazole nucleus can be incorporated into larger, polycyclic frameworks. The synthesis of benzimidazoles from ortho-phenylenediamines and aldehydes is a well-established, high-yielding process that can be achieved under various conditions, including solvent-free and microwave-assisted protocols. nih.govasianpubs.org By strategically functionalizing the core imidazole scaffold, it can be transformed into a suitable precursor for these types of cyclocondensation reactions, leading to novel fused heterocyclic structures. medcraveonline.com

Computational and Theoretical Investigations of Ethyl 1 Benzyl 1h Imidazole 4 Carboxylate

Quantum Chemical Studies

Quantum chemical studies are instrumental in modeling the characteristics of Ethyl 1-benzyl-1H-imidazole-4-carboxylate at the atomic level. These computational methods allow for a detailed examination of its structure and electronic properties without the need for empirical measurements, offering a predictive lens into its behavior.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. nih.gov For imidazole (B134444) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p) or B3LYP/6-31+G(d,p), are used to predict structural parameters such as bond lengths and bond angles in the gaseous phase. nih.govresearchgate.netmaterialsciencejournal.org

The optimization process finds the lowest energy conformation of the molecule. For instance, in studies of similar 1-benzyl-2-phenyl-1H-benzimidazole structures, DFT has been used to calculate the bond lengths within the imidazole ring, showing how substitutions affect its geometry. biointerfaceresearch.com The C-N bond lengths in the imidazole ring, for example, often exhibit a partial double-bond character due to resonance, a feature that is accurately captured by DFT calculations. biointerfaceresearch.com While specific data for this compound is not prominently published, the expected bond lengths for the core imidazole structure can be inferred from related compounds.

Table 1: Representative Optimized Geometric Parameters (Bond Lengths) for Imidazole-like Structures Calculated via DFT. Note: This table is illustrative of typical results from DFT calculations on related heterocyclic compounds, not specific experimental or calculated values for this compound.

BondTypical Calculated Bond Length (Å)
N1-C21.391
C2-N31.316
N3-C41.396
C4-C51.375
C5-N11.370

These calculations provide a foundational understanding of the molecule's static structure, which is essential for further analysis of its electronic properties and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors. Note: The values presented are representative examples from computational studies on similar heterocyclic molecules to illustrate the concepts.

ParameterSymbolTypical Calculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.3Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.3Electron-accepting ability
HOMO-LUMO Energy GapΔE4.0Chemical reactivity and stability
Chemical Hardnessη2.0Resistance to change in electron distribution
Electronegativityχ4.3Electron-attracting power
Electrophilicity Indexω4.6Electrophilic character

These global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity profile. nih.govirjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. chemrxiv.org

Typically, regions with a negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. mdpi.comnih.gov These areas often correspond to lone pairs on heteroatoms like oxygen or nitrogen. Conversely, regions with a positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack; these are usually found around hydrogen atoms, particularly those bonded to electronegative atoms. mdpi.comnih.gov For imidazole-based structures, MEP analysis typically shows negative potential localized around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group, identifying them as key reactive centers. mdpi.comsemanticscholar.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters. DFT methods are widely used to calculate theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

For vibrational analysis, the calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical method, leading to good agreement with experimental FT-IR spectra. researchgate.net This allows for the assignment of specific vibrational modes to observed spectral bands. researchgate.net

For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. nih.govejosat.com.tr These predicted shifts can be compared with experimental data to aid in structure elucidation and confirm assignments. rsc.org While the accuracy of predictions can be high, with mean absolute errors below 0.20 ppm for ¹H shifts in some advanced models, it depends heavily on the computational method and basis set used. nih.govnrel.gov

Table 3: Example of a Theoretical vs. Experimental Vibrational Frequency Table for a Benzimidazole (B57391) Derivative. Note: This table illustrates the format and type of data obtained from such analyses.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
131073093C-H stretch (aromatic)
217011705C=O stretch (ester)
316211625C=N stretch (imidazole)
414501455C-C stretch (ring)

Conformational Analysis and Energy Profiles

The presence of rotatable single bonds in this compound—specifically the bonds connecting the benzyl (B1604629) group and the ethyl group to the imidazole core—means the molecule can exist in various conformations. Conformational analysis is performed to identify the most stable conformer (the one with the minimum energy) and to understand the energy barriers between different conformations. This is typically done by systematically rotating the dihedral angles of interest and calculating the potential energy at each step to create a potential energy surface. The lowest point on this surface corresponds to the most stable molecular structure, which is then used for subsequent calculations of other properties.

Advanced Computational Modeling

Beyond static quantum chemical calculations, advanced computational modeling techniques can provide insights into the dynamic behavior of this compound. Molecular dynamics (MD) simulations, for example, can model the molecule's movement and interactions with its environment, such as a solvent, over time. This is crucial for understanding its behavior in a realistic chemical or biological setting.

Furthermore, molecular docking is an advanced modeling technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. ijcce.ac.ir For imidazole derivatives, which are common scaffolds in medicinal chemistry, docking studies are used to investigate potential interactions with biological targets, helping to elucidate their mechanism of action and guide the design of new therapeutic agents. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, insights can be drawn from simulations of structurally related benzimidazole derivatives. For instance, MD simulations performed on other 1-substituted benzimidazole compounds have been used to explore their binding modes and stability within biological systems, such as enzymes. researchgate.net These studies typically show that the benzimidazole core provides a stable scaffold, while the substituents influence the specific interactions and conformational flexibility.

In a typical MD simulation of a molecule like this compound, the following parameters would be investigated:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule from a reference structure over time. A stable RMSD plot with minor deviations indicates that the molecule maintains a stable conformation throughout the simulation. researchgate.net For similar heterocyclic compounds, stable RMSD values of less than 1 Å have been observed, suggesting good conformational stability. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule. For this compound, the benzyl and ethyl ester groups would be expected to show higher fluctuations compared to the more rigid imidazole ring.

Hydrogen Bonding Analysis: This analysis identifies the formation and breaking of hydrogen bonds between the molecule and its surrounding solvent or a target protein, which is crucial for understanding its interaction profile.

These simulations provide a microscopic view of the molecule's behavior, which is essential for rational drug design and materials science.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Focusing on Theoretical Computational Modeling)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of new therapeutic agents. nih.gov In silico tools offer a rapid and cost-effective way to estimate these properties for novel compounds like this compound. nih.govbigchem.eu

Based on computational models applied to similar benzimidazole derivatives, the following ADME properties for this compound can be predicted:

ADME PropertyPredicted Outcome for this compoundBasis of Prediction (from related compounds)
Absorption Good oral bioavailabilityMany benzimidazole derivatives exhibit good absorption, with predicted Caco-2 permeability values in the moderate to high range. researchgate.net Lipinski's rule of five is often met by such compounds, indicating good oral absorption potential. researchgate.net
Distribution Moderate volume of distributionThe lipophilicity (log P) of the molecule, influenced by the benzyl and ethyl groups, would suggest distribution into various tissues.
Metabolism Likely metabolized by Cytochrome P450 enzymesBenzimidazole scaffolds are known to undergo metabolism by CYP enzymes. bigchem.eu The benzyl group may be susceptible to hydroxylation.
Excretion Primarily renal or hepatic excretionThe route of excretion would depend on the polarity of the metabolites formed.
Drug-Likeness FavorableBenzimidazole derivatives often show good drug-likeness scores based on various computational models. nih.govnih.gov

These in silico predictions are valuable for prioritizing compounds for further experimental investigation and for guiding the design of molecules with improved pharmacokinetic profiles. nih.gov

Theoretical Exploration of Electronic and Optical Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic and optical properties of molecules. nih.gov These studies can predict a compound's potential for applications in electronics and optics.

Potential as Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are of great interest for their applications in telecommunications, optical data storage, and signal processing. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular structure and electronic properties. nih.gov

DFT calculations on related benzimidazole derivatives have been used to compute key NLO parameters: nih.govresearchgate.net

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): This parameter quantifies the second-order NLO response of a molecule.

Studies on similar benzimidazole structures have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability. researchgate.net For this compound, the benzyl group acts as a weak donor and the ethyl carboxylate as an acceptor, creating a modest NLO response. The calculated β values for related benzimidazole compounds suggest that they can be promising candidates for NLO materials. ias.ac.inresearchgate.net

NLO ParameterTheoretical Value Range for Benzimidazole Derivatives
Average Polarizability ⟨α⟩ (x 10⁻²³ esu) 3.2 - 5.4
Total First Hyperpolarizability βtot (x 10⁻³⁰ esu) Varies significantly with substituents

Investigation of Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a fundamental process that governs the electronic and optical properties of many organic molecules. beilstein-journals.org In this compound, ICT can occur from the electron-rich parts of the molecule to the electron-deficient regions upon photoexcitation.

The charge transfer characteristics can be investigated using DFT to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the benzyl and imidazole rings.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is expected to be located more towards the ethyl carboxylate group.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's electronic excitability and chemical reactivity. A smaller HOMO-LUMO gap generally corresponds to easier electronic transitions and potentially enhanced NLO properties. researchgate.net The spatial distribution of these frontier orbitals provides a clear picture of the charge redistribution upon electronic excitation. For benzimidazole derivatives, the HOMO-LUMO gap is typically in the range that makes them electronically active. mdpi.com

Advanced Characterization Techniques for Imidazole 4 Carboxylates in Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

For ¹H NMR , the spectrum of Ethyl 1-benzyl-1H-imidazole-4-carboxylate would be expected to show distinct signals for each unique proton. Key expected resonances would include:

Ethyl Ester Protons : A quartet for the methylene (B1212753) group (-OCH₂CH₃) and a triplet for the methyl group (-OCH₂CH₃).

Benzyl (B1604629) Protons : Signals for the benzylic methylene protons (-CH₂Ph) and multiplets for the five aromatic protons of the phenyl ring.

Imidazole (B134444) Ring Protons : Two distinct singlets or doublets for the protons at the C2 and C5 positions of the imidazole ring.

For comparison, the related compound, Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate , displays a singlet for the H-2 proton at 7.72 ppm, multiplets for the benzyl aromatic protons between 7.18-7.33 ppm, a singlet for the benzylic protons at 5.52 ppm, a quartet for the ethyl ester methylene at 4.30 ppm, and a triplet for the ethyl ester methyl at 1.34 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. For the target compound, distinct peaks would be anticipated for the carbonyl carbon of the ester, the carbons of the imidazole and benzyl rings, the benzylic methylene carbon, and the carbons of the ethyl group. In the analysis of Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate , characteristic peaks are observed for the carbonyl carbon (160.7 ppm), imidazole ring carbons (C-2, C-4, C-5), benzyl carbons, and the ethyl ester carbons.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Table 1: Representative ¹H and ¹³C NMR Data for a Related Imidazole Derivative Note: Data for Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Imidazole H-27.72 (s)140.0
Benzyl Ar-H7.33 (m), 7.18 (m)136.3, 128.9, 128.1, 127.2
Benzyl -CH₂-5.52 (s)50.9
Ester -OCH₂CH₃4.30 (q)60.5
Ester -OCH₂CH₃1.34 (t)14.2
Imidazole C-CH₃2.56 (s)15.6
Imidazole C=O-160.7
Imidazole C-4-118.8
Imidazole C-5-147.6

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, key characteristic absorption bands in the IR spectrum would include:

C=O Stretch : A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

C=N and C=C Stretches : Absorptions in the 1500-1650 cm⁻¹ region corresponding to the imidazole and benzene (B151609) rings.

C-H Stretches : Bands around 3000-3150 cm⁻¹ for aromatic and imidazole C-H bonds, and below 3000 cm⁻¹ for aliphatic C-H bonds.

C-O Stretch : A band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

Studies on other imidazole derivatives confirm these expectations. For instance, the IR spectrum of various 2,4,5-triarylimidazole derivatives shows N-H stretching around 3437 cm⁻¹, aromatic C-H stretching at 3053 cm⁻¹, and C=N stretching at 1681 cm⁻¹ researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and insights into its structure through fragmentation patterns.

For this compound (C₁₃H₁₄N₂O₂), the expected molecular weight is approximately 230.27 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in electron impact (EI) or electrospray ionization (ESI-MS/MS) would likely involve characteristic losses. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would result in a prominent peak corresponding to the benzyl cation (C₇H₇⁺) at m/z 91. Other fragments could arise from the loss of the ethoxy group (-OC₂H₅) from the ester or subsequent fragmentations of the imidazole ring nih.govresearchgate.netnih.gov. The fragmentation of related imidazole ribosides shows that while the imidazole ring itself is stable, the loss of its substituents is a major fragmentation route nih.gov.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the imidazole and benzyl rings and their relative orientation. Furthermore, intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing would be identified mdpi.com. Crystal structure analyses of many functionalized imidazoles have been reported, confirming their geometry and intermolecular interactions in the solid state mdpi.comresearchgate.netnih.gov. For example, the crystal structure of copper(II) complexes with imidazole derivatives reveals the coordination through the nitrogen atom and the specific geometry of the resulting complex mdpi.com.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and for preliminary purity checks. A spot of the compound on a silica (B1680970) gel plate would be eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The purity is qualitatively assessed by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique for purity assessment and quantification. A solution of the compound is passed through a column under high pressure. For a polar compound like an imidazole ester, a reverse-phase HPLC method would typically be used, employing a C8 or C18 column with a mobile phase such as a mixture of methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution nih.govchromforum.org. The purity of the sample is determined by the area of its peak relative to the total area of all peaks in the chromatogram. HPLC methods have been developed for the simultaneous determination of various imidazole drugs, demonstrating the technique's versatility nih.gov.

Since this compound is not chiral, the determination of enantiomeric excess is not applicable. However, for chiral imidazole derivatives, chiral HPLC is the standard method for separating and quantifying enantiomers researchgate.net.

Table 2: Summary of Analytical Techniques and Expected Information

Technique Information Obtained
¹H NMRNumber and environment of unique protons, connectivity through spin-spin coupling.
¹³C NMRNumber and electronic environment of unique carbon atoms.
IR/RamanPresence of characteristic functional groups (e.g., C=O, C=N, Ar C-H).
Mass SpectrometryMolecular weight, elemental formula (HRMS), and structural information from fragmentation patterns.
X-ray CrystallographyUnambiguous 3D molecular structure, bond lengths/angles, and crystal packing information.
TLCQualitative purity assessment and reaction monitoring.
HPLCQuantitative purity assessment and separation from impurities.

Applications in Chemical Sciences and Materials Research Excluding Medicinal/clinical Aspects

Role as Versatile Building Blocks and Intermediates in Organic Synthesis

The imidazole (B134444) ring system is a cornerstone in heterocyclic chemistry, and its derivatives are recognized as crucial building blocks for the synthesis of more complex molecules. nih.govamazonaws.com Ethyl 1-benzyl-1H-imidazole-4-carboxylate exemplifies this utility, serving as a valuable intermediate due to its multiple reactive sites. The molecule can be systematically modified at the ester group, the imidazole ring, and the N-benzyl substituent, allowing for the generation of a diverse library of new compounds. researchgate.net

The ethyl carboxylate group is particularly amenable to a variety of standard organic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions. Alternatively, the ester can be reduced to a primary alcohol, providing a handle for further functionalization, or it can undergo transesterification to introduce different alkyl groups. researchgate.net The benzyl (B1604629) group, while generally stable, can be removed through hydrogenolysis if the unprotected N-1 position is required for subsequent reactions. Furthermore, the phenyl ring of the benzyl group is open to electrophilic aromatic substitution, enabling the introduction of additional functional groups to modulate the molecule's properties.

The synthesis of substituted imidazoles is an active area of research, with methods like microwave-assisted 1,5-electrocyclization providing efficient access to the core imidazole-4-carboxylate structure. nih.gov This accessibility further enhances the value of derivatives like this compound as foundational materials for synthetic projects.

Table 1: Potential Synthetic Transformations of this compound

Molecular Moiety Reaction Type Product Functional Group Potential Applications
Ethyl Carboxylate Hydrolysis Carboxylic Acid Amide synthesis, further derivatization
Reduction (e.g., with LiAlH₄) Primary Alcohol Ether/Ester formation, precursor to halides
Amidation Amide Creation of peptide-like structures, new ligands
Transesterification Different Ester Modification of solubility and reactivity
N-Benzyl Group Hydrogenolysis N-H (unsubstituted) Allows for N-alkylation with other groups
Aromatic Substitution Substituted Phenyl Tuning of electronic/steric properties
Imidazole Ring (N-3) N-Alkylation Quaternary Imidazolium (B1220033) Salt Synthesis of ionic liquids

Applications in Catalysis and Coordination Chemistry

The imidazole nucleus is a recurring motif in industrial catalysis and coordination chemistry, primarily due to the coordinating ability of its imine-like nitrogen atom (N-3). nbinno.com This capability is central to the design of novel ligands and the development of effective catalytic systems.

This compound can function as a monodentate ligand, coordinating to a variety of transition metal ions through its available N-3 nitrogen. wikipedia.orgresearchgate.net The resulting metal complexes are of significant interest because their properties can be finely tuned by the ligand's structure. The steric bulk of the N-benzyl group and the electronic influence of the C-4 ethyl carboxylate group play a crucial role in determining the stability, solubility, and catalytic activity of the metal center. researchgate.net Imidazole-based ligands are known to form stable complexes with a wide range of metals, including copper, zinc, iron, and nickel, which are vital in both biological and industrial catalysis. researchgate.netresearchgate.net The versatility of the imidazole scaffold allows for the creation of tailored ligands for specific catalytic applications. nbinno.com

Metal complexes derived from imidazole-based ligands can function as catalysts in numerous organic reactions. nbinno.com When the metal complex of this compound is soluble in the reaction medium, it can act as a homogeneous catalyst. The field of N-heterocyclic carbene (NHC) chemistry, which can be accessed from imidazolium salt precursors, has produced a vast number of highly effective homogeneous catalysts for reactions like cross-coupling and polymerization. nih.gov

Table 2: Potential Catalytic Applications of Metal Complexes

Metal Ion Potential Catalytic Reactions Homogeneous/Heterogeneous
Palladium (Pd) Cross-coupling (e.g., Suzuki, Heck) Homogeneous (as soluble complex) or Heterogeneous (if supported)
Ruthenium (Ru) Olefin Metathesis Homogeneous (as soluble complex) or Heterogeneous (if supported)
Copper (Cu) Click Chemistry (Azide-Alkyne Cycloaddition) Homogeneous (as soluble complex) or Heterogeneous (if supported)
Iron (Fe) Oxidation Reactions Homogeneous (as soluble complex) or Heterogeneous (if supported)

Emerging Applications in Advanced Materials Science

The unique electronic and structural characteristics of the imidazole ring make it a promising component for the design of novel materials with tailored properties for emerging technologies.

Ionic Liquids (ILs): Imidazolium-based salts are one of the most extensively studied classes of ionic liquids—salts with melting points below 100 °C. mu.edu.iq this compound is a direct precursor to such materials. Alkylation of the N-3 nitrogen atom yields a 1-benzyl-3-alkyl-4-ethoxycarbonylimidazolium salt. mu.edu.iqrdd.edu.iq By carefully selecting the alkylating agent and the counter-anion, a wide array of ionic liquids can be synthesized with specific properties like thermal stability, viscosity, and miscibility with other solvents. tandfonline.comrsc.orgrsc.org The presence of the benzyl and ester groups on the imidazolium cation provides additional functionality, influencing the ILs' performance as "green" solvents, electrolytes, or catalysts. tandfonline.comosti.gov

Polymerizable Monomers: There is growing interest in polymers containing imidazole groups due to their pH-responsiveness, metal-coordinating ability, and thermal stability. researchgate.netresearchgate.net this compound can be converted into a polymerizable monomer through several synthetic routes. For instance, the benzyl group could be replaced with a vinyl group, or the ethyl ester could be modified to include a polymerizable moiety like an acrylate (B77674) or methacrylate. Such monomers can then be polymerized to create functional polymers for applications in membranes, sensors, or drug delivery systems. researchgate.netmdpi.com

Imidazole derivatives have attracted significant attention for their use in organic electronic devices, particularly organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net The imidazole core possesses strong electron-withdrawing properties, making it an excellent building block for electron-transporting materials, host materials for phosphorescent emitters, and fluorescent emitters themselves. tandfonline.commdpi.com

The conjugated system formed by the imidazole ring and the N-benzyl group in this compound suggests that the molecule likely possesses interesting photophysical properties. ccspublishing.org.cnrsc.org Research on structurally similar multi-aryl imidazoles has shown that these compounds can exhibit strong fluorescence, with emission colors that can be tuned by altering the substituents on the imidazole core and its appended aryl rings. ccspublishing.org.cnnih.gov The fluorescence quantum yield and emission wavelength of such compounds are often sensitive to solvent polarity and pH. ccspublishing.org.cnrsc.org While specific data for this compound is not widely available, by analogy with other imidazole derivatives, it is a promising candidate for further investigation as a component in fluorescent probes or as a material for OLEDs. mdpi.comgoogle.comgoogle.com

Table 3: Photophysical Properties of Selected Imidazole Derivatives

Compound Class Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Quantum Yield (Φ_F) Application Context
2-aryl-4,5-bis[vinyl)]-1H-imidazoles ~350-450 ~450-550 0.22 - 0.59 Fluorescent Chromophores nih.gov
Benzoxazolyl-imidazole conjugates Varies Varies Solid-state dependent Aggregation-Induced Emission (AIE) Materials semanticscholar.orgnih.gov
Carbazole-diphenyl imidazole derivatives ~350-400 ~400-450 (deep blue) ~1% (in device) OLED Emitters and Hosts mdpi.com

Corrosion Inhibition (as a class of imidazole derivatives)

Corrosion is a significant challenge across various industries, leading to enormous economic losses and safety concerns. kfupm.edu.sa One of the most practical and economically viable methods for mitigating corrosion is the application of corrosion inhibitors. bohrium.com Organic compounds containing heteroatoms like nitrogen, oxygen, sulfur, and phosphorus have been proven to be effective corrosion inhibitors. kfupm.edu.sa Among these, imidazole and its derivatives have emerged as a promising class of corrosion inhibitors due to their high efficiency, low toxicity, and excellent adsorption properties on metal surfaces. nih.govigi-global.comresearchgate.net

The primary mechanism by which imidazole derivatives prevent corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. kfupm.edu.sanih.gov This adsorption process is facilitated by the physicochemical properties of the imidazole molecule, including the presence of nitrogen heteroatoms with lone pairs of electrons, π electrons in the aromatic ring, and various functional groups. nih.govigi-global.com The adsorption can occur through two main types of interactions:

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. nih.gov

Chemical Adsorption (Chemisorption): This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms. nih.gov

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm model. kfupm.edu.saigi-global.commdpi.com Most imidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. kfupm.edu.sanih.gov

The effectiveness of an imidazole derivative as a corrosion inhibitor is influenced by its molecular structure, the type of metal, and the nature of the corrosive medium. igi-global.com Research has demonstrated their efficacy for a variety of metals, including carbon steel, mild steel, copper, and their alloys, particularly in acidic environments such as hydrochloric acid and sulfuric acid. igi-global.comigi-global.comscilit.com

Detailed Research Findings

Numerous studies have explored the corrosion inhibition performance of various imidazole derivatives. For instance, newly synthesized imidazole-based dimers have shown exceptional performance in protecting mild steel in acidic media. Electrochemical assessments confirmed that these dimers form a protective layer at the metal-electrolyte interface, blocking active corrosion sites. bohrium.com

The structure of the imidazole derivative plays a crucial role in its inhibitory action. The presence of aromatic rings in the molecular backbone can significantly enhance the corrosion inhibition efficiency. bohrium.com Furthermore, the introduction of specific substituent groups can modify the electron density of the molecule, thereby improving its adsorption capability on the metal surface. igi-global.com

Ionic liquids (ILs) based on imidazole derivatives have also been investigated as advanced corrosion inhibitors. mdpi.comjmst.info These compounds possess unique properties like low vapor pressure, high thermal stability, and tunable physicochemical characteristics, making them environmentally friendlier alternatives to traditional volatile inhibitors. mdpi.comjmst.info Studies on carbon steel in brackish water (1% NaCl solution) showed that these new ionic liquids have significant potential as corrosion inhibitors, with their adsorption mechanism following the Langmuir isotherm. mdpi.com The thermodynamic data from these studies suggest that both semi-chemical and physical adsorption processes occur on the carbon steel surface. mdpi.com

The concentration of the inhibitor is a critical factor. Generally, inhibition efficiency increases with the concentration of the imidazole derivative up to an optimal level. nih.gov For example, a study on two imidazole-based ionic liquids (IL1 and IL2) on carbon steel in a 1% NaCl solution found that the maximum corrosion inhibition was achieved at 80 ppm for IL1 and 100 ppm for IL2 at 25°C. mdpi.com

Inhibition Efficiency of Various Imidazole Derivatives
InhibitorMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1,1′-(4-methyl-1,3-phenylene)bis(3-(3-(1H-imidazol-1-yl)propyl)urea) (PIP)Mild Steel1.0 M HCl100 ppm99% bohrium.com
1H-benzimidazole (BIM)BrassNitric Acid (0.1M)10⁻² mol L⁻¹94% researchgate.net
1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1)Carbon Steel1% NaCl80 ppm>80% mdpi.com
1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2)Carbon Steel1% NaCl100 ppm>80% mdpi.com
ImidazoleCarbon Steel WeldmentDistrict Heating Water500 ppmPeak Efficiency nih.gov

Surface analysis techniques, such as Scanning Electron Microscopy (SEM), confirm the formation of a protective film. In the presence of imidazole inhibitors, the metal surface appears smoother and less damaged compared to the uninhibited surface, which shows significant pitting and degradation. researchgate.net

Future Directions and Research Opportunities

Development of Novel, Highly Efficient, and Environmentally Benign Synthetic Pathways

While various synthetic routes to imidazole-4-carboxylates exist, future research will likely focus on optimizing these processes for greater efficiency, cost-effectiveness, and environmental sustainability. Current methods, such as the multi-step synthesis starting from glycine (B1666218) or the one-pot nitro-reductive cyclization, provide a solid groundwork. guidechem.commdpi.com Innovations in this area could include:

Microwave-Assisted Synthesis: The use of microwave irradiation has already been shown to drastically reduce reaction times and improve yields for the synthesis of diversely functionalized imidazole-4-carboxylates through 1,5-electrocyclization reactions. nih.gov Future work could expand this approach to a wider range of substrates and further optimize conditions to minimize energy consumption and by-product formation.

Catalytic Approaches: The development of novel catalysts could offer more benign reaction pathways. For instance, methods using tungsten compounds as catalysts for the desulfurization step in certain imidazole (B134444) syntheses have been proposed to create gentler and easier-to-handle reaction conditions. google.com Research into new inorganic or organometallic catalysts could lead to single-step, low-waste syntheses from readily available starting materials.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. A continuous flow process for the synthesis of Ethyl 1-benzyl-1H-imidazole-4-carboxylate could enable better control over reaction parameters, leading to higher purity and reduced need for downstream purification.

Synthesis StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields. nih.govBroadening substrate scope, energy efficiency.
Novel CatalysisMilder reaction conditions, environmental safety. google.comDevelopment of reusable and highly selective catalysts.
Continuous Flow ChemistryEnhanced safety, scalability, and process control.Reactor design, optimization of reaction kinetics.

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

A deeper understanding of the intrinsic reactivity of the this compound molecule is crucial for its application in synthesizing more complex structures. The imidazole core possesses unique electronic properties, acting as a versatile ligand and participating in various reactions. patsnap.com

Future investigations could focus on:

Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal centers, allowing the molecule to act as a ligand. patsnap.com This property could be exploited to create novel metal-organic frameworks (MOFs) or to design new catalysts where the imidazole derivative modulates the activity of a metallic active site. patsnap.com

Selective Functionalization: Research into the selective alkylation of the imidazole ring has demonstrated that reactions can be directed to either the nitrogen or oxygen atoms in related hydroxyimidazole structures. researchgate.net Further studies on this compound could explore the regioselective functionalization of the C-2 and C-5 positions of the imidazole ring, opening pathways to new derivatives with distinct properties.

Protonation and Deprotonation: The ability of the imidazole ring to be protonated or deprotonated influences its reactivity. patsnap.com Mechanistic studies could investigate how modulating the pH can control reaction pathways, potentially enabling novel cyclization or condensation reactions involving the ester group or the benzyl (B1604629) substituent.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. oxfordglobal.com For imidazole-based compounds, which are prominent scaffolds in medicinal chemistry, AI offers a powerful tool for designing new therapeutic agents. nih.govnih.gov

Key opportunities include:

Generative AI for Novel Scaffolds: AI algorithms can be trained on vast libraries of known molecules to generate novel chemical structures with desired properties. oxfordglobal.com This approach could be used to design new derivatives of this compound with enhanced potency and selectivity for specific biological targets, such as the TGR5 receptor. nih.gov

Predictive Modeling: Machine learning models can predict the biological activities, pharmacokinetic properties, and toxicity profiles of virtual compounds before they are synthesized. mdpi.com This in-silico screening can prioritize the most promising candidates, saving significant time and resources in the laboratory. For example, AI could be used to design imidazole derivatives that avoid the metabolic liabilities seen in other compound classes. acs.org

Expansion of Non-Pharmacological Applications in Materials Science and Catalysis

Beyond its potential in medicine, the structural and electronic properties of this compound suggest its utility in other fields. Benzimidazole (B57391) derivatives, which share the core imidazole ring, have been investigated for their applications in optoelectronics. semanticscholar.org

Future research could explore:

Organic Light-Emitting Diodes (OLEDs): Benzimidazoles are known to possess fluorescent properties, making them suitable for use in OLEDs. semanticscholar.org The specific structure of this compound, with its combination of aromatic and heterocyclic components, could be tuned to achieve emission in different parts of the electromagnetic spectrum, potentially leading to new materials for displays and lighting.

Sensors: The ability of the imidazole moiety to coordinate with metal ions could be harnessed to develop chemical sensors. patsnap.com A material incorporating this compound might exhibit a change in its optical or electronic properties upon binding to a specific analyte, forming the basis for a sensitive and selective sensor.

Crystal Engineering: The study of the crystal structure of related benzimidazole derivatives reveals how intermolecular interactions, such as π–π stacking, dictate the solid-state properties of these materials. researchgate.net By modifying the substituents on the this compound framework, it may be possible to engineer crystals with specific electronic or physical properties for advanced material applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-benzyl-1H-imidazole-4-carboxylate?

The compound is synthesized via alkylation of the parent imidazole core. A general procedure involves reacting 1H-imidazole-4-carboxylate derivatives with benzyl halides in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF. For example, mthis compound is prepared by alkylation of methyl imidazole-4-carboxylate with benzyl bromide, yielding 74% after purification by flash chromatography .

Q. How is the compound characterized using spectroscopic methods?

Key characterization includes ¹H NMR and ¹³C NMR spectroscopy. For mthis compound (a closely related analog), the ¹H NMR (CDCl₃) shows aromatic protons at δ 7.58 (s, H5) and δ 7.54 (s, H2), with benzyl protons at δ 7.37–7.15. The ¹³C NMR confirms the ester carbonyl at δ 163.2 and benzyl methylene at δ 51.4 . IR and HRMS are supplementary tools for functional group and mass confirmation.

Q. What purification techniques are effective for this compound?

Flash chromatography using silica gel with ethyl acetate/hexane gradients is standard. For intermediates, recrystallization from ethanol or methanol may improve purity. Automated systems (e.g., CombiFlash®) enhance reproducibility for small-scale syntheses .

Advanced Research Questions

Q. How can Pd-catalyzed C–H functionalization modify this compound?

Pd(0)-catalyzed direct C2–H arylation enables regioselective coupling with aryl halides. Optimization studies show that using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C achieves >80% yield. Microwave irradiation (150°C, 30 min) enhances efficiency compared to thermal conditions .

Condition Catalyst SystemTimeYield (%)
Thermal (110°C)Pd(OAc)₂/Xantphos/Cs₂CO₃24 h82
Microwave (150°C)Pd(OAc)₂/Xantphos/Cs₂CO₃30 min85

Q. What factors control regioselectivity in C–H activation reactions?

Regioselectivity at C2 is governed by the electron-deficient nature of the imidazole ring and directing effects of the ester group. Steric hindrance from the benzyl substituent disfavors C5 functionalization. Computational studies (DFT) suggest lower activation energy for C2–H cleavage due to favorable π-orbital alignment with the Pd catalyst .

Q. How do thermal and microwave conditions compare in reaction optimization?

Microwave irradiation reduces reaction time from 24 h to 30 min by enhancing energy transfer and reducing side reactions. Kinetic studies show a 50-fold increase in reaction rate under microwave conditions, attributed to rapid heating and improved catalyst turnover .

Q. What computational tools aid in studying this compound’s reactivity?

Software like Mercury (for crystallographic analysis) and Gaussian (for DFT calculations) model electronic structures and reaction pathways. For example, Hirshfeld surface analysis can predict intermolecular interactions influencing crystal packing, while Fukui indices identify nucleophilic/electrophilic sites .

Q. How is this compound used as a building block for bioactive molecules?

Its imidazole core serves as a pharmacophore in drug discovery. Derivatives are evaluated for kinase inhibition (e.g., EGFR) via molecular docking and ADMET profiling. Substituents at C4 and C5 modulate binding affinity; for instance, ester-to-amide conversion enhances solubility for in vitro assays .

Methodological Considerations

  • Contradictions in Data : Some studies report conflicting yields for Pd-catalyzed reactions due to trace moisture or ligand decomposition. Reproducibility requires strict anhydrous conditions and fresh catalyst preparation .
  • Safety Protocols : While specific SDS data for this compound is limited, general imidazole handling requires PPE (gloves, goggles) and ventilation due to potential irritancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.